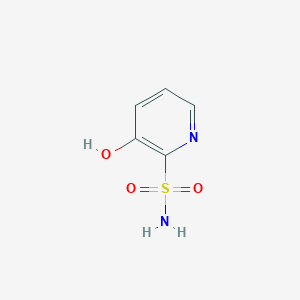

3-Hydroxypyridine-2-sulfonamide

Overview

Description

3-Hydroxypyridine-2-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O3S and its molecular weight is 174.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

- Hydronium 4-oxo-1,4-dihydropyridine-3-sulfonate dihydrate : This study reveals the crystal structure of a compound closely related to 3-Hydroxypyridine-2-sulfonamide, showing how it forms a three-dimensional network through extensive hydrogen bonds (Zhu, Gao, & Ng, 2009).

Chemical Reactions and Mechanisms

- Non-enzymatic glutathione conjugation : Research on a related compound, 2-nitroso-6-methyldipyrido, suggests that this compound could undergo similar non-enzymatic reactions with glutathione, forming new binding forms like N-hydroxy-sulfonamide (Umemoto et al., 1988).

- Electron beam irradiation in environmental remediation : Studies on sulfonamide antibiotics demonstrate the effectiveness of electron-beam irradiation (EBI) in degrading sulfonamides, which might apply to this compound as well (Zhu et al., 2021).

Synthesis and Applications

- Carbonic anhydrase inhibitors : Research indicates that derivatives of sulfonamides, like this compound, can be effective carbonic anhydrase inhibitors, with potential applications in medical fields (Scozzafava et al., 1999).

- Magnetic solid-phase extraction (MSPE) sorbents : The study of sulfonamides used as MSPE sorbents for preconcentration in various samples highlights a possible application in analytical chemistry (Tolmacheva et al., 2016).

Antitumor and Antibiotic Properties

- Antitumor sulfonamides : Research on sulfonamide-focused libraries shows that certain sulfonamide derivatives have potent cell cycle inhibitory properties and can progress to clinical trials for cancer treatment (Owa et al., 2002).

Environmental Impacts and Degradation

- Photocatalytic degradation : Studies on sulfonamides in the environment suggest that this compound could be similarly degraded using photocatalytic methods, improving environmental remediation efforts (Guo et al., 2012).

Mechanism of Action

Target of Action

3-Hydroxypyridine-2-sulfonamide is a derivative of sulfonamides, a major class of chemotherapeutic agents . The primary targets of sulfonamides are enzymes crucial for cellular processes, such as carbonic anhydrases. These enzymes play a significant role in physiological functions like respiration and acid-base balance.

Mode of Action

The mode of action of sulfonamides, including this compound, often involves the inhibition of these target enzymes. By binding to the enzymes, they prevent the enzymes from performing their normal function, thereby disrupting the cellular processes they are involved in.

Biochemical Pathways

The catabolism of 3-Hydroxypyridine by Ensifer adhaerens HP1 involves a novel four-component gene encoding 3-hydroxypyridine dehydrogenase HpdA, which catalyzes the first step of biodegradation . This leads to the formation of 2,5-dihydroxypyridine . This process affects the biochemical pathways related to the degradation of pyridine derivatives .

Pharmacokinetics

The pharmacokinetics of this compound, like other sulfonamides, involves processes of metabolism and excretion . Metabolism includes acetylation and deacetylation , while excretion is primarily renal . The balance between these processes determines the bioavailability of the compound .

Result of Action

The inhibition of target enzymes by this compound disrupts the normal functioning of cells. This can lead to a variety of effects at the molecular and cellular level, depending on the specific enzymes inhibited and the physiological processes they are involved in.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds, is known to be influenced by reaction conditions and the stability of the organoboron reagent . Similarly, the action of this compound could be affected by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

Future Directions

The production of pyridine derivatives from bio-based feedstocks instead of fossil fuels is a promising strategy . The development of effective heterogeneous catalysts and mild reaction systems for the pyridinization of renewable biomass derivatives remains a significant challenge . This study provides a new way for academia and industry to realize the synthesis of nitrogen-containing chemicals from biomass and its derivatives .

Biochemical Analysis

Cellular Effects

Related compounds such as 3-hydroxypyridine have been shown to affect human skin cells and mouse cortical cells . These studies suggest that 3-Hydroxypyridine-2-sulfonamide may also have significant effects on various types of cells and cellular processes.

Molecular Mechanism

Sulfonation, a process involving the addition of a sulfonic acid functional group to a molecule, has been proposed for related compounds

Temporal Effects in Laboratory Settings

Related compounds have shown changes in their effects over time

Dosage Effects in Animal Models

Related compounds have shown dose-dependent effects in animal models

Metabolic Pathways

Related compounds such as 3-hydroxypyridine have been shown to be metabolized by certain bacteria

Subcellular Localization

The subcellular localization of proteins and other biomolecules is an active area of research in bioinformatics

Properties

IUPAC Name |

3-hydroxypyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-11(9,10)5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYAXTKFHYTYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)